Methyl 2-methoxy-6-[(Z)-2-(4-phenyl-1,2,4-triazol-3-yl)vinyl]benzoate
Description
Methyl 2-methoxy-6-[(Z)-2-(4-phenyl-1,2,4-triazol-3-yl)vinyl]benzoate is a structurally complex benzoate ester featuring a methoxy group at the 2-position of the benzene ring and a (Z)-configured vinyl linkage connecting the 6-position to a 4-phenyl-1,2,4-triazole moiety. This compound’s unique architecture combines aromatic, heterocyclic, and stereochemical elements, which may confer distinct physicochemical and biological properties.
Properties
IUPAC Name |
methyl 2-methoxy-6-[(Z)-2-(4-phenyl-1,2,4-triazol-3-yl)ethenyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-24-16-10-6-7-14(18(16)19(23)25-2)11-12-17-21-20-13-22(17)15-8-4-3-5-9-15/h3-13H,1-2H3/b12-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGQGUUMJYSWFJ-QXMHVHEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)OC)C=CC2=NN=CN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1C(=O)OC)/C=C\C2=NN=CN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901143256 | |
| Record name | Methyl 2-methoxy-6-[(1Z)-2-(4-phenyl-4H-1,2,4-triazol-3-yl)ethenyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901143256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
365542-65-0 | |
| Record name | Methyl 2-methoxy-6-[(1Z)-2-(4-phenyl-4H-1,2,4-triazol-3-yl)ethenyl]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=365542-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-methoxy-6-[(1Z)-2-(4-phenyl-4H-1,2,4-triazol-3-yl)ethenyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901143256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 2-methoxy-6-[(Z)-2-(4-phenyl-1,2,4-triazol-3-yl)vinyl]benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its antimicrobial, antifungal, and anticancer properties, as well as its structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 335.4 g/mol. The compound features a triazole ring which is known for its diverse biological activities.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 335.4 g/mol |
| CAS Number | 365542-65-0 |
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. In studies assessing its efficacy against various bacterial strains, the compound demonstrated selective activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentrations (MICs) were determined to assess potency.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Bacillus subtilis | 16 |
| Escherichia coli | >128 |
Antifungal Activity
The compound also exhibits antifungal activity against pathogens such as Candida albicans. The antifungal efficacy was evaluated using similar MIC determinations.
Table 2: Antifungal Activity of this compound
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 64 |
| Aspergillus niger | >128 |
Anticancer Activity
Recent studies have indicated that this compound may possess anticancer properties. In vitro tests have shown the compound's ability to inhibit the proliferation of various cancer cell lines such as breast cancer (MCF-7), lung cancer (A549), and colorectal cancer (HCT116).
Table 3: Cytotoxic Effects on Cancer Cell Lines
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
| HCT116 | 25 |
Structure–Activity Relationship (SAR)
Investigations into the structure–activity relationship of this compound reveal that modifications to the triazole and benzoate moieties significantly impact biological activity. For example, substituents on the phenyl ring enhance antimicrobial potency while maintaining low toxicity towards normal cells.
Case Studies
- Antimicrobial Efficacy : A study conducted by Bernard et al. (2020) highlighted the selective antibacterial action of Methyl 2-methoxy derivatives against Gram-positive bacteria while exhibiting minimal effects on Gram-negative strains.
- Anticancer Potential : Research by Giordano et al. (2021) demonstrated that derivatives of this compound inhibited cell growth in various cancer models, suggesting potential therapeutic applications in oncology.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Triazole vs. Triazine Moieties: The target compound’s 1,2,4-triazole group differs from the 1,3,5-triazine in metsulfuron methyl ester. Triazoles are known for metal-binding capabilities and antifungal activity, while triazines are common in herbicides due to their ability to disrupt plant enzyme systems . The 4-phenyl substitution on the triazole may enhance lipophilicity and membrane permeability compared to triazine-based sulfonylureas .
Ester Group Variations :
- Unlike the carbothioate ester in the Molecules 2011 compound, the methyl benzoate group in the target compound may improve hydrolytic stability under physiological conditions, extending its half-life in biological systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
